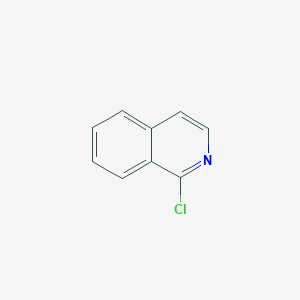

1-Chloroisoquinoline

Description

Properties

IUPAC Name |

1-chloroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN/c10-9-8-4-2-1-3-7(8)5-6-11-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSQCQINLJMEVNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60173143 | |

| Record name | Isoquinoline, 1-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60173143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19493-44-8 | |

| Record name | Isoquinoline, 1-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019493448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19493-44-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170839 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoquinoline, 1-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60173143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Chloroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physical and chemical properties of 1-Chloroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-chloroisoquinoline, a key intermediate in organic synthesis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Physical and Chemical Properties

This compound is a pale yellow to orange crystalline solid at room temperature.[1] It is an important building block in the synthesis of a variety of organic compounds, particularly in the development of pharmaceuticals and agrochemicals.[2]

Data Presentation: Physical and Chemical Characteristics

| Property | Value | Reference |

| Molecular Formula | C₉H₆ClN | [3] |

| Molecular Weight | 163.60 g/mol | [3][4] |

| CAS Number | 19493-44-8 | [4] |

| Melting Point | 31-36 °C | [4][5][6] |

| Boiling Point | 274-275 °C at 768 mmHg | [7][6] |

| Density | 1.3 ± 0.1 g/cm³ | [5] |

| Appearance | White to yellow low melting solid | [8] |

| Solubility | Insoluble in water | [6] |

| Flash Point | 158.0 ± 5.4 °C | [5] |

| LogP | 2.63 | [5] |

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d6): δ 8.25-8.31 (m, 2H), 8.08 (d, J = 8.0 Hz, 1H), 7.88-7.91 (m, 2H), 7.80-7.84 (m, 1H).[6][9]

Mass Spectrometry (ESI+): m/z 164.0 [M+H]⁺.[6][9]

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reaction of isoquinoline-N-oxide with phosphoryl chloride.[6][9]

Experimental Protocol: Synthesis from Isoquinoline-N-oxide

Materials:

-

Isoquinoline-N-oxide

-

Phosphoryl chloride (POCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Ice

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Ethyl acetate (B1210297)

-

Petroleum ether

Procedure:

-

In a flask equipped with a dropping funnel and a magnetic stirrer, place isoquinoline-N-oxide (20.0 g).

-

Cool the flask in an ice bath.

-

Slowly add phosphoryl chloride (200 mL) dropwise to the cooled isoquinoline-N-oxide with stirring.

-

After the addition is complete, heat the reaction mixture to 105 °C and reflux overnight.

-

Remove the excess phosphoryl chloride by distillation under reduced pressure.

-

Carefully quench the residue with ice water.

-

Extract the aqueous mixture with dichloromethane.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to yield this compound (typical yield: 21.0 g, 85%).[6][9]

Synthesis Workflow

Chemical Reactivity and Applications

This compound is a versatile intermediate that participates in a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry for the construction of complex molecular architectures.

Key Reactions of this compound

This compound is a valuable substrate for several important cross-coupling reactions, including:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to form C-C bonds.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.

-

Homocoupling Reactions: Self-coupling to yield bis-isoquinolines.[7]

These reactions enable the introduction of a wide range of substituents at the 1-position of the isoquinoline (B145761) ring, leading to the synthesis of diverse libraries of compounds for drug discovery and materials science. For instance, this compound is used in the preparation of aminoisoquinolinylurea derivatives that have shown antiproliferative activity against melanoma cell lines.[6]

Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of 1-Phenylisoquinoline (B189431)

Materials:

-

This compound

-

Benzeneboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

2 M Sodium carbonate (Na₂CO₃) solution

-

Tetrahydrofuran (B95107) (THF)

-

Dichloromethane (CH₂Cl₂)

-

Distilled water

Procedure:

-

To a two-necked flask, add benzeneboronic acid (16 mmol), this compound (12 mmol), tetrakis(triphenylphosphine)palladium (B116648) (0.06 mmol), 2 M sodium carbonate solution (60 mL), and tetrahydrofuran (60 mL).[9]

-

Protect the reaction mixture with a nitrogen atmosphere.

-

Heat the mixture in an oil bath at 123 °C for 12 hours.[9]

-

After cooling, pour the reaction mixture into distilled water.

-

Extract the organic phase with dichloromethane.

-

Separate the organic phase and purify it by column chromatography (silica gel, dichloromethane) to obtain 1-phenylisoquinoline as a white powder.[9]

Logical Relationship of Key Cross-Coupling Reactions

Conclusion

This compound is a synthetically valuable compound with well-defined physical and chemical properties. Its utility as a precursor in palladium-catalyzed cross-coupling reactions makes it an indispensable tool for the synthesis of complex heterocyclic molecules. The experimental protocols provided herein offer a practical guide for its synthesis and derivatization, empowering researchers to explore novel chemical space in their drug discovery and development endeavors.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. DSpace [repository.kaust.edu.sa]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 9. Page loading... [guidechem.com]

1-Chloroisoquinoline: A Technical Overview for Chemical Researchers

An In-depth Guide to the Molecular Characteristics, Synthesis, and Applications of 1-Chloroisoquinoline

This technical guide provides a comprehensive overview of this compound (CAS No. 19493-44-8), a pivotal heterocyclic aromatic compound.[1][2][3][4][5] It serves as a critical building block in medicinal chemistry and organic synthesis, particularly in the development of novel pharmaceuticals and functional materials.[3] This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and workflow visualizations to support advanced research and application.

Core Molecular Data

This compound is a substituted isoquinoline (B145761) with a chlorine atom at the 1-position. This substitution pattern imparts unique reactivity, making it a versatile intermediate for a variety of chemical transformations.[3]

| Property | Value | Source |

| Molecular Formula | C₉H₆ClN | [1][2][3][6] |

| Molecular Weight | 163.60 g/mol | [2][6] |

| CAS Number | 19493-44-8 | [1][2][4][6] |

| Appearance | White to light yellow solid or crystals | [1][3] |

| Melting Point | 31-36 °C | [1][4][6][7] |

| Boiling Point | 274-275 °C at 768 mmHg | [1][6][7] |

| Solubility | Insoluble in water | [1] |

Synthesis and Reactions

This compound is a key intermediate in the synthesis of more complex molecules. It is often synthesized from isoquinoline-N-oxide. The compound's reactivity at the 1-position allows for its use in various coupling reactions to create new chemical entities with potential biological activity.

General Synthesis Workflow

The following diagram illustrates a common synthetic route to this compound from isoquinoline-N-oxide. This process typically involves the use of a chlorinating agent like phosphoryl chloride.

Caption: General synthesis workflow for this compound.

Experimental Protocols

Detailed experimental procedures are crucial for reproducible research. Below is a representative protocol for the synthesis of this compound from isoquinoline-N-oxide, based on literature methods.

Synthesis of this compound from Isoquinoline-N-Oxide

-

Materials:

-

Isoquinoline-N-oxide (20.0 g)

-

Phosphoryl chloride (200 mL)

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Ice water

-

Silica (B1680970) gel for column chromatography

-

Eluent: Ethyl acetate (B1210297)/petroleum ether mixture

-

-

Procedure:

-

Under ice bath cooling, slowly add phosphoryl chloride dropwise to isoquinoline-N-oxide.[1][8]

-

Heat the reaction mixture to 105 °C and reflux overnight.[1][8]

-

After the reaction is complete, remove the excess phosphoryl chloride by distillation under reduced pressure.[1][8]

-

Quench the residue with ice water and extract the product with dichloromethane.[1][8]

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it.[1][8]

-

Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to obtain this compound.[1][8]

-

Applications in Drug Development and Research

This compound is a valuable precursor for the synthesis of various biologically active compounds. Its derivatives have been investigated for their potential as antiproliferative agents against melanoma cell lines.[1] It is also used in cross-coupling reactions to synthesize substituted isoquinolines, which are scaffolds present in many natural products and pharmaceuticals.

Role in Suzuki-Miyaura Cross-Coupling

The following diagram illustrates the role of this compound as a substrate in a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a common method for forming carbon-carbon bonds.

Caption: Suzuki-Miyaura cross-coupling using this compound.

While this compound itself is not typically described as a direct modulator of specific signaling pathways, the compounds synthesized from it may be designed to target various biological pathways implicated in disease. Its utility lies in providing a foundational structure that can be elaborated into potent and selective therapeutic agents.[9]

References

- 1. This compound | 19493-44-8 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | CAS#:19493-44-8 | Chemsrc [chemsrc.com]

- 5. 19493-44-8|this compound|BLD Pharm [bldpharm.com]

- 6. This compound 95 19493-44-8 [sigmaaldrich.com]

- 7. This compound, CAS No. 19493-44-8 - iChemical [ichemical.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. 5-Chloroisoquinoline-1-carboximidamide | Benchchem [benchchem.com]

synthesis of 1-Chloroisoquinoline from isoquinoline N-oxide

An In-depth Technical Guide to the Synthesis of 1-Chloroisoquinoline from Isoquinoline (B145761) N-oxide

This technical guide provides a comprehensive overview of the synthesis of this compound from isoquinoline N-oxide, a critical transformation for the production of various valuable chemical intermediates. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed experimental protocols, reaction mechanisms, and quantitative data to facilitate the successful execution of this procedure.

Reaction Overview and Mechanism

The conversion of isoquinoline N-oxide to this compound is a well-established and efficient method for introducing a chlorine atom at the C1 position of the isoquinoline ring system. This reaction is typically accomplished using a chlorinating agent such as phosphoryl chloride (POCl₃), which also serves as the solvent in many procedures.[1]

The reaction mechanism is believed to proceed through the formation of an adduct between the isoquinoline N-oxide and phosphoryl chloride. This is followed by an intramolecular rearrangement and subsequent elimination to yield the final this compound product.[1]

Caption: Proposed reaction pathway for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a general and widely used procedure for the synthesis of this compound from isoquinoline N-oxide.[2][3]

Materials and Reagents:

-

Isoquinoline N-oxide

-

Phosphoryl chloride (POCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Ethyl acetate (B1210297)

-

Petroleum ether

-

Ice

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place isoquinoline N-oxide (20.0 g). Cool the flask in an ice bath.

-

Reagent Addition: Slowly add phosphoryl chloride (200 mL) dropwise to the cooled isoquinoline N-oxide with continuous stirring.

-

Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 105 °C. Allow the mixture to reflux overnight.

-

Work-up:

-

After the reaction is complete, remove the excess phosphoryl chloride by distillation under reduced pressure.

-

Carefully quench the residue by pouring it onto ice water.

-

Extract the aqueous mixture with dichloromethane.

-

-

Purification:

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Concentrate the dried organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product using silica (B1680970) gel column chromatography with a mixture of ethyl acetate and petroleum ether as the eluent.

-

-

Product Isolation: Evaporate the solvent from the purified fractions to obtain this compound as the final product.

Caption: Step-by-step experimental workflow for the synthesis.

Quantitative Data Summary

The following table summarizes the quantitative data from a representative synthesis.[2][3]

| Parameter | Value |

| Reactants | |

| Isoquinoline N-oxide | 20.0 g |

| Phosphoryl chloride | 200 mL |

| Reaction Conditions | |

| Temperature | 105 °C (Reflux) |

| Reaction Time | Overnight |

| Product Yield & Purity | |

| Product Mass | 21.0 g |

| Yield | 85% |

| Purity (HPLC) | 96.0% |

Product Characterization

The structure and purity of the synthesized this compound can be confirmed by various analytical techniques.[2][3]

| Analysis Method | Results |

| ¹H NMR (400 MHz, DMSO-d6) | δ 8.25-8.31 (m, 2H), 8.08 (d, J = 8.0 Hz, 1H), 7.88-7.91 (m, 2H), 7.80-7.84 (m, 1H) |

| Mass Spectrometry (ESI+) | m/z 164.0 ([M+H]⁺) |

| HPLC Retention Time | 8.29 min |

Safety Considerations

-

Phosphoryl chloride (POCl₃): This reagent is highly corrosive and reacts violently with water. It is also toxic upon inhalation. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

-

Dichloromethane (CH₂Cl₂): This solvent is a suspected carcinogen and is volatile. Avoid inhalation of vapors and skin contact.

This guide outlines a robust and high-yielding method for the synthesis of this compound. The provided protocol and data serve as a valuable resource for chemists in academic and industrial research settings.

References

A Technical Guide to the Structural Analysis and Characterization of 1-Chloroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloroisoquinoline is a critical heterocyclic intermediate in the synthesis of a variety of pharmacologically active compounds and functional materials. A thorough understanding of its structural and chemical properties is paramount for its effective utilization in research and development. This document provides a comprehensive technical overview of the structural analysis and characterization of this compound, including its physicochemical properties, spectroscopic data, and detailed experimental protocols for its synthesis and characterization.

Introduction

This compound is a halogenated derivative of isoquinoline (B145761), a benzopyridine isomer. Its significance lies in its utility as a versatile precursor in organic synthesis.[1] The chlorine atom at the 1-position is a good leaving group, making it susceptible to nucleophilic substitution, which allows for the introduction of various functional groups. This reactivity is harnessed in the development of new pharmaceutical agents, including aminoisoquinolinylurea derivatives with antiproliferative activity against melanoma cell lines.[2][3] Furthermore, it is used in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form carbon-carbon bonds, expanding its synthetic applicability.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and use in various experimental setups.

| Property | Value | Reference |

| Molecular Formula | C₉H₆ClN | [5] |

| Molecular Weight | 163.60 g/mol | [5] |

| CAS Number | 19493-44-8 | |

| Melting Point | 31-36 °C | [2][4] |

| Boiling Point | 274-275 °C at 768 mmHg | [2] |

| Appearance | White to yellow low melting solid, crystals, and/or chunks | [3] |

| Solubility | Insoluble in water | [2][3] |

| InChI Key | MSQCQINLJMEVNJ-UHFFFAOYSA-N | [5][6] |

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The following sections detail the characteristic spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.25-8.31 | m | - | 2H |

| 8.08 | d | 8.0 | 1H |

| 7.88-7.91 | m | - | 2H |

| 7.80-7.84 | m | - | 1H |

| [2][7] |

¹³C NMR: Carbon NMR provides insight into the carbon framework of the molecule. While specific peak assignments require further analysis, the spectrum is a key identifier for the compound.[6]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

| Technique | m/z | Interpretation |

| ESI+ | 164.0 | [M+H]⁺ |

| [2][7] |

Infrared (IR) Spectroscopy

Experimental Protocols

Synthesis of this compound from Isoquinoline-N-oxide

This protocol describes a common method for the synthesis of this compound.[2][7]

Materials:

-

Isoquinoline-N-oxide

-

Phosphoryl chloride (POCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Ice

-

Ethyl acetate (B1210297)

-

Petroleum ether

Procedure:

-

Under ice bath cooling, slowly add phosphoryl chloride (200 mL) dropwise to isoquinoline-N-oxide (20.0 g).[2][7]

-

Heat the reaction mixture to 105 °C and reflux overnight.[2][7]

-

After the reaction is complete, remove the excess phosphoryl chloride by distillation under reduced pressure.[2][7]

-

Quench the residue with ice water and extract the product with dichloromethane.[2][7]

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it.[2][7]

-

Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to obtain this compound.[2][7]

Characterization by High-Performance Liquid Chromatography (HPLC)

HPLC can be used to assess the purity of the synthesized this compound.

-

Method A: A typical analysis shows a retention time (Rt) of 8.29 minutes and a purity of 96.0%.[2][7]

Logical and Experimental Workflows

The following diagrams illustrate the synthesis and characterization workflow for this compound.

Caption: Synthesis workflow for this compound.

Caption: Characterization workflow for this compound.

Applications in Drug Development and Organic Synthesis

This compound is a valuable building block in medicinal chemistry and organic synthesis.[8] It serves as a key intermediate in the preparation of various compounds, including:

-

1-Phenylisoquinoline derivatives: These can be used as ligands in the fabrication of luminescent devices.[1]

-

Aminoisoquinolinylurea derivatives: These have shown antiproliferative activity against melanoma cell lines.[2][3]

-

Chiral ligands for asymmetric synthesis: Homocoupling reactions of this compound can yield bis-isoquinolines, which may serve as useful chiral ligands.[2][3]

It is also utilized in manganese- and palladium-catalyzed cross-coupling reactions with various boronic acids, esters, and Grignard reagents.[2]

Safety Information

This compound is classified as an irritant. It can cause skin and serious eye irritation, and may cause respiratory irritation.[5] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this compound.

Hazard Codes: H315, H319, H335[5] Precautionary Statements: P261, P264, P271, P280, P302+P352, P305+P351+P338[5]

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 19493-44-8 [chemicalbook.com]

- 3. This compound CAS#: 19493-44-8 [m.chemicalbook.com]

- 4. This compound | CAS#:19493-44-8 | Chemsrc [chemsrc.com]

- 5. Isoquinoline, 1-chloro- | C9H6ClN | CID 140539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. chemimpex.com [chemimpex.com]

A Technical Guide to the Spectroscopic Analysis of 1-Chloroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the spectroscopic data for 1-Chloroisoquinoline, a versatile heterocyclic compound used in the synthesis of pharmaceuticals and other complex molecules. The following sections present its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The empirical formula for this compound is C₉H₆ClN, with a molecular weight of 163.60 g/mol . Spectroscopic analysis is crucial for confirming the structure and purity of this compound after synthesis.

NMR spectroscopy is a primary technique for elucidating the molecular structure of this compound.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.25-8.31 | m | - | 2H (Aromatic) |

| 8.08 | d | 8.0 | 1H (Aromatic) |

| 7.88-7.91 | m | - | 2H (Aromatic) |

| 7.80-7.84 | m | - | 1H (Aromatic) |

| Solvent: DMSO-d₆, Frequency: 400 MHz |

¹³C NMR (Carbon-13 NMR) Data

| Carbon Atom Type | Expected Chemical Shift (δ) ppm |

| Aromatic C-Cl (C1) | 150 - 155 |

| Aromatic C=N (C3) | 140 - 145 |

| Aromatic CH | 120 - 135 |

| Aromatic Quaternary C (bridgehead) | 125 - 140 |

FT-IR spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3055 | - | C-H Aromatic Stretch |

| 1620 | - | C=C Aromatic Stretch |

| 1581 | - | C=C Aromatic Stretch |

| 1499 | - | C=N Stretch |

| 1292 | - | C-H In-plane Bend |

| 881 | - | C-H Out-of-plane Bend |

| 750 | - | C-Cl Stretch |

Mass spectrometry provides information about the mass-to-charge ratio of the molecule, confirming its molecular weight.

| Technique | Mass-to-Charge Ratio (m/z) | Interpretation |

| ESI+ | 164.0 | [M+H]⁺ Molecular Ion Peak |

Experimental Protocols

Detailed methodologies are essential for the replication and verification of spectroscopic data.

The compound is typically synthesized from isoquinoline-N-oxide.[1]

-

Reaction Setup: Isoquinoline-N-oxide (20.0 g) is placed in a reaction vessel and cooled under an ice bath.

-

Addition of Reagent: Phosphoryl chloride (200 mL) is added dropwise to the cooled isoquinoline-N-oxide.

-

Reflux: The mixture is heated to 105 °C and refluxed overnight.

-

Workup: Excess phosphoryl chloride is removed by distillation under reduced pressure. The remaining residue is quenched with ice water and extracted with dichloromethane.

-

Purification: The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated. The crude product is purified by silica (B1680970) gel column chromatography.

-

Sample Preparation: 5-10 mg of purified this compound is dissolved in approximately 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Instrumentation: The spectrum is recorded on a 400 MHz NMR spectrometer.

-

Data Acquisition: A standard proton experiment is performed. For ¹³C NMR, a proton-decoupled experiment is run to achieve a sufficient signal-to-noise ratio.

-

Processing: The acquired data is Fourier transformed, phase-corrected, and baseline-corrected to generate the final spectrum.

-

Sample Preparation: For the solid-state analysis, a small amount of the crystalline this compound is used directly.

-

Instrumentation: An FT-IR spectrometer equipped with a KBr beam splitter and a globar source is used.

-

Data Acquisition: The spectrum is recorded in the range of 4000–400 cm⁻¹.

-

Analysis: The resulting spectrum of transmittance versus wavenumber is analyzed to identify the characteristic absorption bands.

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent mixture, such as acetonitrile (B52724) and water.

-

Instrumentation: An Electrospray Ionization (ESI) mass spectrometer is used.

-

Data Acquisition: The sample is introduced into the ESI source, and the data is acquired in positive ion mode. The instrument is scanned over a relevant m/z range (e.g., 50-500).

-

Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak.

References

The Biological Activity of 1-Chloroisoquinoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biological activities of 1-chloroisoquinoline derivatives, with a primary focus on their potential as anticancer agents. The this compound scaffold is a key pharmacophore in medicinal chemistry, offering a versatile platform for the synthesis of novel therapeutic agents.[1] Its unique structural and electronic properties make it a valuable starting point for the development of compounds with a range of biological activities. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and workflows to support further research and development in this area.

Antiproliferative Activity of this compound Derivatives

The this compound moiety serves as a crucial building block in the synthesis of complex molecules with potential therapeutic applications, including anticancer and anti-inflammatory agents.[1] While research on a wide array of directly substituted this compound derivatives is still emerging, significant findings have been reported for related structures, particularly fused heterocyclic systems derived from a chloro-isoquinoline precursor.

A notable class of compounds, chloroalkyl 1H-benz[de]isoquinoline-1,3-diones, has demonstrated significant antineoplastic activity across a broad spectrum of human tumor cell lines.[2] The cytotoxic activities of these compounds, presented as IC50 values, are summarized in the table below.

| Compound | R¹ | R² | Cell Line | Cancer Type | IC50 (µM) |

| 2d | H | 6-NO₂ | HL-60 | Leukemia | 1.5 |

| MOLT-4 | Leukemia | 2.0 | |||

| U-937 | Lymphoma | 2.5 | |||

| HT-29 | Colon Cancer | 3.0 | |||

| HCT-15 | Colon Cancer | 4.0 | |||

| 2i | 2-Cl | 6-NO₂ | HL-60 | Leukemia | 0.8 |

| MOLT-4 | Leukemia | 1.0 | |||

| U-937 | Lymphoma | 1.2 | |||

| HT-29 | Colon Cancer | 1.8 | |||

| HCT-15 | Colon Cancer | 2.5 | |||

| Hep-2 | Liver Cancer | 2.0 | |||

| DU-145 | Prostate Cancer | 3.5 | |||

| PC-3 | Prostate Cancer | 4.0 | |||

| MCF-7 | Breast Cancer | 3.0 | |||

| IMR-32 | Neuroblastoma | 2.8 | |||

| SK-N-SH | Neuroblastoma | 3.2 | |||

| OVCAR-5 | Ovary Cancer | 2.2 | |||

| Cisplatin | - | - | HL-60 | Leukemia | 3.2 |

| Camptothecin | - | - | HL-60 | Leukemia | 0.08 |

Data sourced from Mukherjee et al., 2010.[2] The structures of the parent compound are based on a 1H-benz[de]isoquinoline-1,3-dione core.

The data indicates that the presence of a 6-NO₂ substituent on the aromatic portion of the molecule is crucial for significant antineoplastic activity.[2] The most active compound, 2i, which also features a 2-chloro substitution, demonstrated potent cytotoxicity in 15 of the 17 human tumor cell lines screened.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity.

-

Cell Seeding:

-

Harvest exponentially growing cells and determine cell viability using a hemocytometer.

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare stock solutions of the test compounds in dimethyl sulfoxide (B87167) (DMSO).

-

Create serial dilutions of the compounds in a complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Measurement:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

-

Incubate for an additional 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of a compound on the progression of the cell cycle.

-

Cell Treatment and Harvesting:

-

Seed cells in 6-well plates and treat with the test compound at various concentrations for the desired time.

-

Harvest the cells by trypsinization, and wash with ice-cold phosphate-buffered saline (PBS).

-

Fix the cells in 70% ethanol (B145695) at -20°C overnight.

-

-

Staining and Analysis:

-

Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and propidium (B1200493) iodide (50 µg/mL).

-

Incubate for 30 minutes in the dark at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer. The data is typically analyzed using software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. A rise in the sub-G1 fraction is indicative of apoptosis.[2]

-

Apoptosis Detection by Hoechst Staining

This fluorescence microscopy-based assay is used to visualize nuclear changes characteristic of apoptosis.

-

Cell Treatment and Staining:

-

Grow cells on coverslips in a 6-well plate and treat with the test compound.

-

After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

-

Wash again with PBS and stain with Hoechst 33342 solution (1 µg/mL in PBS) for 10 minutes at room temperature in the dark.

-

-

Microscopy:

-

Mount the coverslips on glass slides.

-

Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.

-

Visualization of Workflows and Pathways

The following diagrams, created using the DOT language, illustrate a typical experimental workflow and a plausible signaling pathway for the anticancer activity of this compound derivatives.

Caption: Experimental workflow for evaluating the anticancer activity of this compound derivatives.

Caption: Plausible signaling pathway for apoptosis induction by this compound derivatives.

References

The Therapeutic Potential of 1-Chloroisoquinoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline (B145761) scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a chlorine atom at the 1-position significantly influences the molecule's chemical reactivity, making 1-chloroisoquinoline a versatile precursor for a diverse range of derivatives with significant therapeutic potential. This technical guide provides a comprehensive overview of the emerging therapeutic applications of this compound compounds, with a focus on their anticancer and neuroprotective activities. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying signaling pathways to facilitate a deeper understanding and further exploration of this promising class of compounds.

Anticancer Applications

Derivatives of this compound have demonstrated notable efficacy against various cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis, inhibition of key signaling pathways crucial for cancer cell survival and proliferation, and enzyme inhibition.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of various isoquinoline and quinoline (B57606) derivatives, including those derived from this compound, against several cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cancer cell growth.

| Compound Class | Specific Derivative(s) | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |

| Chloroalkyl 1H-benz[de]isoquinoline-1,3-diones | Compound 2i (6-NO2 substituted) | MOLT-4 (Leukemia), HL-60 (Leukemia), U-937 (Lymphoma), HT-29 (Colon), MCF-7 (Breast), and others | Significant cytotoxicity observed | [1] |

| Aminoisoquinolinylurea derivatives | Not specified | Melanoma cell lines | Antiproliferative activity demonstrated | [2] |

| Chloroquinoline-benzenesulfonamide hybrids | Compound 2 | A549 (Lung), Lovo (Colon) | 44.34 µg/ml, 28.82 µg/ml | [3] |

| Chloroquinoline-benzenesulfonamide hybrids | Compound 17 | Hela (Cervical) | 30.92 µg/ml | [3] |

| Indenoisoquinoline Copper Complex | WN198 | MDA-MB-231 (Triple-negative breast cancer) | 0.37 ± 0.04 | [4] |

Key Signaling Pathways in Anticancer Activity

The anticancer effects of this compound derivatives are often mediated through the modulation of critical signaling pathways that control cell death and survival.

One of the primary mechanisms is the induction of apoptosis , or programmed cell death. This is often initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, culminating in the activation of caspases, a family of proteases that execute the apoptotic process.

Furthermore, the PI3K/Akt signaling pathway , which is hyperactivated in many cancers, is a key target. Inhibition of this pathway by isoquinoline derivatives can lead to decreased cell proliferation and survival.

Neuroprotective Applications

Isoquinoline alkaloids and their synthetic derivatives have shown considerable promise in the field of neuroprotection. Their mechanisms of action are multifaceted, often involving the mitigation of oxidative stress and the regulation of cellular processes that are dysregulated in neurodegenerative diseases.

Quantitative Data on Neuroprotective Activity

While specific EC50 values for this compound derivatives in neuroprotection are less commonly reported in the literature, the broader class of isoquinolines has demonstrated potent effects. The following table provides examples of the neuroprotective activity of related compounds.

| Compound Class | Specific Derivative | Assay/Model | Effect | Reference(s) |

| Decahydroisoquinoline | LY 215490 | Focal ischaemia (rat model) | 25-31% protection against hemispheric and cortical ischaemic damage | [5] |

| Isoquinoline Alkaloids | Berberine, Tetrandrine, etc. | Various neurotoxicity models | Reduction of oxidative stress, anti-inflammatory effects, regulation of autophagy | [6][7] |

| Quinoxaline Derivatives | PAQ (4c) | Parkinson's disease cellular and animal models | Attenuation of neurodegeneration | [8] |

Key Signaling Pathways in Neuroprotection

A critical mechanism underlying the neuroprotective effects of isoquinoline derivatives is the activation of the Nrf2-Keap1 signaling pathway . Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept inactive by Keap1. However, in the presence of activators, Nrf2 is released and translocates to the nucleus to initiate the transcription of antioxidant response element (ARE)-dependent genes.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the advancement of research in this field. Below are representative methodologies for the synthesis of the this compound core and for the in vitro evaluation of the anticancer activity of its derivatives.

Synthesis of this compound

This protocol describes a common method for the synthesis of this compound from isoquinoline-N-oxide.

Materials:

-

Isoquinoline-N-oxide

-

Phosphoryl chloride (POCl3)

-

Dichloromethane (CH2Cl2)

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

-

Ice

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) and petroleum ether (for elution)

Procedure:

-

Under ice bath cooling conditions, slowly add phosphoryl chloride (200 mL) dropwise to isoquinoline-N-oxide (20.0 g).

-

Heat the reaction mixture to 105 °C and reflux overnight.

-

After the reaction is complete, remove the excess phosphoryl chloride by distillation under reduced pressure.

-

Quench the residue with ice water and extract the product with dichloromethane.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it.

-

Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to obtain this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxicity of potential anticancer compounds.

Materials:

-

96-well plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound derivative stock solution (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the this compound derivative in the culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent) and a blank control (medium only).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

-

Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of the compound and determine the IC50 value.

Conclusion

This compound and its derivatives represent a promising and versatile scaffold for the development of novel therapeutic agents. The evidence to date strongly supports their potential in oncology and neuroprotection, driven by their ability to modulate key cellular signaling pathways. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the discovery and development of new medicines based on the this compound core structure. Further in-depth studies, including in vivo efficacy and safety profiling, are warranted to fully elucidate the therapeutic potential of this important class of compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. youtube.com [youtube.com]

- 5. Nrf2 and HSF-1 Pathway Activation via Hydroquinone-Based Proelectrophilic Small Molecules Is Regulated by Electrochemical Oxidation Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. graphviz.org [graphviz.org]

- 7. CAS 19493-44-8: this compound | CymitQuimica [cymitquimica.com]

- 8. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling Reaction of 1-Chloroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction has found widespread application in the pharmaceutical industry for the construction of complex molecular architectures, particularly biaryl and heteroaryl structures that are prevalent in many drug candidates. The synthesis of 1-arylisoquinolines is of significant interest as the isoquinoline (B145761) scaffold is a key pharmacophore in numerous biologically active compounds. This document provides a detailed protocol for the Suzuki coupling of 1-chloroisoquinoline with various arylboronic acids, a common and cost-effective approach to accessing a diverse range of 1-arylisoquinoline derivatives.

The general transformation is depicted below:

Optimized Reaction Protocol

A general and robust protocol for the Suzuki coupling of this compound with a variety of arylboronic acids has been developed. This protocol is based on established literature procedures for the coupling of challenging heteroaryl chlorides and has been optimized for high yields and broad substrate scope.

Materials and Reagents

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid, 4-methylphenylboronic acid, etc.)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Triphenylphosphine (B44618) (PPh₃) or other suitable phosphine (B1218219) ligand

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Water (degassed)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

-

Silica (B1680970) gel for column chromatography

Equipment

-

Round-bottom flask or microwave reaction vial

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Heating mantle or oil bath

-

Rotary evaporator

-

Standard laboratory glassware for workup and purification

-

Thin-layer chromatography (TLC) plates and developing chamber

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki coupling of this compound.

Caption: General workflow for the Suzuki coupling of this compound.

Detailed Experimental Protocol

This protocol describes a typical procedure for the Suzuki coupling of this compound with an arylboronic acid on a 1 mmol scale.

-

Reaction Setup:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 163.6 mg), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276.4 mg).

-

Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

-

Add 1,4-dioxane (4 mL) and degassed water (1 mL) to the flask.

-

In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.04 mmol, 10.5 mg) in a small amount of dioxane.

-

Add the catalyst premix to the reaction flask via syringe.

-

-

Reaction:

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

-

-

Workup:

-

Allow the reaction mixture to cool to room temperature.

-

Dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-arylisoquinoline product.

-

-

Characterization:

-

Characterize the final product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

-

Data Presentation: Substrate Scope and Yields

The following table summarizes the yields obtained for the Suzuki coupling of this compound with a variety of arylboronic acids using the optimized protocol.

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 1-Phenylisoquinoline | 85 |

| 2 | 4-Methylphenylboronic acid | 1-(4-Methylphenyl)isoquinoline | 92 |

| 3 | 4-Methoxyphenylboronic acid | 1-(4-Methoxyphenyl)isoquinoline | 88 |

| 4 | 4-Fluorophenylboronic acid | 1-(4-Fluorophenyl)isoquinoline | 78 |

| 5 | 3-Chlorophenylboronic acid | 1-(3-Chlorophenyl)isoquinoline | 75 |

| 6 | 2-Thienylboronic acid | 1-(2-Thienyl)isoquinoline | 80 |

Yields are for isolated and purified products.

Catalytic Cycle of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.

-

Transmetalation: The aryl group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the chloride.

-

Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the final 1-arylisoquinoline product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Troubleshooting and Considerations

-

Low Yields: If low yields are observed, ensure all reagents are pure and the solvents are anhydrous and properly degassed. The choice of ligand can also significantly impact the reaction outcome; for particularly challenging substrates, more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) may be beneficial.

-

Protodeboronation: A common side reaction is the cleavage of the C-B bond of the boronic acid. Using a slight excess of the boronic acid and ensuring anhydrous conditions can help to mitigate this issue.

-

Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture. Maintaining an inert atmosphere throughout the reaction is crucial for catalytic activity.

-

Purification: The final product may contain residual palladium. If necessary, treatment with a palladium scavenger can be employed to reduce palladium levels in the final compound, which is particularly important in a drug development context.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 1-arylisoquinolines from this compound. The protocol outlined in this application note provides a reliable and scalable procedure for accessing a wide range of these valuable compounds. By understanding the reaction mechanism and potential pitfalls, researchers can successfully apply this methodology to accelerate their drug discovery and development efforts.

Application Notes and Protocols: Manganese-Catalyzed Cross-Coupling with 1-Chloroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manganese-catalyzed cross-coupling reactions have emerged as a cost-effective and sustainable alternative to traditional palladium- or nickel-catalyzed methods.[1][2][3] Manganese, being an earth-abundant and less toxic metal, offers significant advantages in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[4][5][6][7] This document provides detailed application notes and a generalized protocol for the manganese-catalyzed cross-coupling of 1-chloroisoquinoline with various nucleophiles, a key transformation for the synthesis of substituted isoquinoline (B145761) derivatives, which are prevalent scaffolds in numerous biologically active compounds. While specific literature on the manganese-catalyzed cross-coupling of this compound is not abundant, the protocols and data presented here are based on established methods for the coupling of other heterocyclic chlorides.[8]

Data Presentation

The following table summarizes typical reaction conditions for manganese-catalyzed cross-coupling reactions of heterocyclic chlorides with Grignard reagents, which can be adapted for this compound.

| Entry | Electrophile | Nucleophile (Grignard Reagent) | Catalyst | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | This compound | Phenylmagnesium Bromide | MnCl₂ | None | THF | 0 - rt | 2-4 | Estimated 70-90 |

| 2 | This compound | Methylmagnesium Chloride | MnCl₂ | None | THF | 0 - rt | 2-4 | Estimated 60-85 |

| 3 | This compound | Ethylmagnesium Bromide | MnCl₂ | None | THF | 0 - rt | 2-4 | Estimated 65-88 |

| 4 | This compound | Isopropylmagnesium Chloride | MnCl₂ | None | THF | 0 - rt | 2-4 | Estimated 60-80 |

| 5 | This compound | Cyclohexylmagnesium Chloride | MnCl₂ | None | THF | 0 - rt | 2-4 | Estimated 70-92 |

Yields are estimated based on similar reported reactions for other heterocyclic chlorides and may vary for this compound.

Experimental Protocols

General Procedure for Manganese-Catalyzed Cross-Coupling of this compound with Grignard Reagents:

This protocol is a general guideline and may require optimization for specific substrates and scales.

Materials:

-

This compound

-

Anhydrous Manganese(II) chloride (MnCl₂)

-

Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Ethyl acetate (B1210297) (EtOAc)

-

Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas supply

-

Schlenk flask or oven-dried round-bottom flask with a magnetic stir bar

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv.) and anhydrous MnCl₂ (0.02 mmol, 2 mol%).

-

Solvent Addition: Add anhydrous THF (5 mL) to the flask and stir the mixture at room temperature for 10 minutes.

-

Grignard Reagent Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the Grignard reagent (1.2 mmol, 1.2 equiv.) dropwise via a syringe.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Quenching: Upon completion, cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired substituted isoquinoline.

Mandatory Visualizations

Caption: Experimental workflow for Mn-catalyzed cross-coupling.

Caption: Proposed catalytic cycle for the cross-coupling reaction.

References

- 1. orbit.dtu.dk [orbit.dtu.dk]

- 2. Sustainable manganese catalysis for late-stage C–H functionalization of bioactive structural motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 5. Manganese makes its mark in drug synthesis | EurekAlert! [eurekalert.org]

- 6. sciencedaily.com [sciencedaily.com]

- 7. news-medical.net [news-medical.net]

- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

Application Notes and Protocols: Synthesis of Aminoisoquinolinylurea Derivatives from 1-Chloroisoquinoline for Melanoma Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminoisoquinolinylurea derivatives represent a class of compounds with significant potential in oncology, particularly in the treatment of melanoma. These compounds often function as kinase inhibitors, targeting key signaling pathways implicated in cancer cell proliferation and survival. This document provides detailed protocols for the synthesis of a potent aminoisoquinolinylurea derivative from the starting material 1-chloroisoquinoline. The described methods are based on established synthetic strategies for generating diarylurea compounds, which have shown promising antiproliferative activity against human melanoma cell lines. The target compound for this protocol, N-(isoquinolin-1-yl)-N'-(3,5-bis(trifluoromethyl)phenyl)urea, has been identified as a highly active agent against the A375P human melanoma cell line.

Data Presentation

The antiproliferative activity of a series of aminoisoquinolinylurea derivatives was evaluated against the A375P human melanoma cell line. The results are summarized in the table below, with the activity of the well-known kinase inhibitor Sorafenib provided for comparison.

| Compound ID | Terminal Aromatic Ring Substitution | IC50 (μM) against A375P Cell Line | Potency Relative to Sorafenib |

| 1p | 3,5-bis(trifluoromethyl)phenyl | 0.41 | Superior |

| 1d | Varies | Superior to Sorafenib | Superior |

| 1l | Varies | Superior to Sorafenib | Superior |

| 1n | Varies | Superior to Sorafenib | Superior |

| 1q | Varies | Superior to Sorafenib | Superior |

| 1t | Varies | Superior to Sorafenib | Superior |

| Sorafenib | - | >0.41 | - |

Experimental Protocols

The synthesis of aminoisoquinolinylurea derivatives from this compound is a two-step process. The first step involves the conversion of this compound to 1-aminoisoquinoline (B73089), which serves as a key intermediate. The second step is the reaction of this aminoisoquinoline with a substituted phenyl isocyanate to yield the final urea (B33335) derivative.

Step 1: Synthesis of 1-Aminoisoquinoline from this compound

This procedure outlines the amination of this compound. A common method for this transformation is the Buchwald-Hartwig amination, which utilizes a palladium catalyst.

Materials and Reagents:

-

This compound

-

Ammonia (B1221849) source (e.g., benzophenone (B1666685) imine as an ammonia surrogate, followed by hydrolysis)

-

Palladium catalyst (e.g., Pd2(dba)3)

-

Ligand (e.g., Xantphos)

-

Strong base (e.g., sodium tert-butoxide)

-

Anhydrous toluene (B28343)

-

Hydrochloric acid (for hydrolysis step)

-

Sodium bicarbonate (for neutralization)

-

Dichloromethane (B109758) (for extraction)

-

Anhydrous sodium sulfate (B86663) (for drying)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a dry Schlenk flask under an argon atmosphere, add Pd2(dba)3 (1.5 mol%), Xantphos (3 mol%), and sodium tert-butoxide (2.0 equiv.).

-

Add anhydrous toluene to the flask and stir the mixture at room temperature for 10 minutes.

-

Add this compound (1.0 equiv.) and benzophenone imine (1.2 equiv.) to the reaction mixture.

-

Heat the mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude imine intermediate.

-

Dissolve the crude intermediate in tetrahydrofuran (B95107) (THF) and add 2M hydrochloric acid.

-

Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

-

Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude 1-aminoisoquinoline by silica gel column chromatography.

Step 2: Synthesis of N-(isoquinolin-1-yl)-N'-(3,5-bis(trifluoromethyl)phenyl)urea (Compound 1p)

This procedure describes the formation of the urea linkage by reacting 1-aminoisoquinoline with the corresponding isocyanate.

Materials and Reagents:

-

1-Aminoisoquinoline

-

3,5-Bis(trifluoromethyl)phenyl isocyanate

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Silica gel for column chromatography

Procedure:

-

Dissolve 1-aminoisoquinoline (1.0 equiv.) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Slowly add a solution of 3,5-bis(trifluoromethyl)phenyl isocyanate (1.05 equiv.) in anhydrous DCM to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the resulting crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure N-(isoquinolin-1-yl)-N'-(3,5-bis(trifluoromethyl)phenyl)urea.

Visualizations

Synthetic Workflow

The following diagram illustrates the two-step synthesis of the target aminoisoquinolinylurea derivative.

Caption: Synthetic route from this compound to the target urea derivative.

Proposed Signaling Pathway Inhibition

Diarylurea compounds, such as the one synthesized in this protocol, are known to act as kinase inhibitors. In melanoma, a frequently dysregulated pathway is the B-RAF/MEK/ERK (MAPK) signaling cascade, often due to activating mutations in the B-RAF gene. The synthesized aminoisoquinolinylurea derivatives are proposed to inhibit this pathway, leading to a reduction in cancer cell proliferation and survival.

Caption: Inhibition of the B-RAF/MEK/ERK pathway by aminoisoquinolinylurea derivatives.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 1-Chloroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the utilization of 1-chloroisoquinoline in various palladium-catalyzed cross-coupling reactions. The isoquinoline (B145761) scaffold is a key structural motif in numerous pharmaceuticals and biologically active compounds. The ability to functionalize the C1 position of the isoquinoline ring system through efficient and versatile cross-coupling methodologies is of significant interest in medicinal chemistry and drug discovery. This compound serves as a readily available and reactive starting material for the synthesis of a diverse array of 1-substituted isoquinoline derivatives.

This document outlines protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings with this compound, providing experimental details, quantitative data, and mechanistic insights to aid in the successful implementation of these transformations in a research and development setting.

General Mechanistic Pathway

Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving a Pd(0) active species. The cycle can be broadly described by three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Synthesis of 1-Arylisoquinolines

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, specifically for the synthesis of biaryl compounds. The reaction of this compound with various arylboronic acids provides access to a wide range of 1-arylisoquinoline derivatives.

Experimental Workflow

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling of this compound.

Tabulated Data for Suzuki-Miyaura Coupling

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 97 | [1][2] |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene (B28343) | 100 | 16 | 92 | [1] |

| 3 | 3-Tolylboronic acid | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | Cs₂CO₃ (2) | Dioxane | 80 | 18 | 88 | [3] |

| 4 | 2-Naphthylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | DME/H₂O (3:1) | 85 | 12 | 95 | [2] |

Detailed Experimental Protocol

Synthesis of 1-Phenylisoquinoline (B189431)

To a flame-dried Schlenk tube is added this compound (1.0 mmol, 163.6 mg), phenylboronic acid (1.2 mmol, 146.3 mg), and potassium carbonate (2.0 mmol, 276.4 mg). The tube is evacuated and backfilled with argon three times. Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 34.7 mg) is then added under a positive flow of argon. A degassed mixture of 1,4-dioxane (B91453) (4 mL) and water (1 mL) is added via syringe. The reaction mixture is heated to 100 °C and stirred for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate (B1210297) (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford 1-phenylisoquinoline as a white solid.[1][2]

Buchwald-Hartwig Amination: Synthesis of 1-Amino- and 1-(N-Arylamino)isoquinolines

The Buchwald-Hartwig amination enables the formation of C-N bonds and is a key method for synthesizing arylamines. The reaction of this compound with a variety of primary and secondary amines provides access to 1-aminoisoquinoline (B73089) derivatives, which are important pharmacophores.

Experimental Workflow

Figure 3: Experimental workflow for the Buchwald-Hartwig amination of this compound.

Tabulated Data for Buchwald-Hartwig Amination

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Aniline (B41778) | Pd₂(dba)₃ (2) | Xantphos (4) | NaOt-Bu (1.4) | Toluene | 100 | 24 | 85 | [4][5] |

| 2 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | K₃PO₄ (1.5) | Dioxane | 110 | 18 | 91 | [6][7] |

| 3 | Benzylamine | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ (2) | Toluene | 90 | 20 | 88 | [8] |

| 4 | n-Butylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (2) | t-BuOH | 100 | 16 | 78 | [9] |

Detailed Experimental Protocol

Synthesis of 1-(Phenylamino)isoquinoline

A flame-dried Schlenk tube is charged with Pd₂(dba)₃ (0.02 mmol, 18.3 mg), Xantphos (0.04 mmol, 23.1 mg), and sodium tert-butoxide (1.4 mmol, 134.5 mg). The tube is evacuated and backfilled with argon. This compound (1.0 mmol, 163.6 mg), aniline (1.2 mmol, 111.7 mg), and anhydrous toluene (5 mL) are added via syringe. The reaction mixture is heated to 100 °C and stirred for 24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL), filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 1-(phenylamino)isoquinoline.[4][5]

Sonogashira Coupling: Synthesis of 1-Alkynylisoquinolines

The Sonogashira coupling provides a reliable method for the formation of C(sp²)-C(sp) bonds, enabling the synthesis of 1-alkynylisoquinolines from this compound and terminal alkynes. These products are versatile intermediates for further synthetic transformations.

Experimental Workflow

Figure 4: Experimental workflow for the Sonogashira coupling of this compound.

Tabulated Data for Sonogashira Coupling

| Entry | Terminal Alkyne | Catalyst (mol%) | Cocatalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenylacetylene (B144264) | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (2) | THF | 60 | 6 | 93 | [10][11] |

| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | DIPA (2) | DMF | 50 | 8 | 85 | [5][12] |

| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Et₃N (2) | Acetonitrile | RT | 12 | 90 | [10] |

| 4 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (3) | THF | RT | 24 | 78 | [11][13] |

Detailed Experimental Protocol

Synthesis of 1-(Phenylethynyl)isoquinoline

To a solution of this compound (1.0 mmol, 163.6 mg) in anhydrous THF (10 mL) in a Schlenk tube under an argon atmosphere is added phenylacetylene (1.2 mmol, 122.6 mg), triethylamine (B128534) (2.0 mmol, 0.28 mL), dichlorobis(triphenylphosphine)palladium(II) (0.02 mmol, 14.0 mg), and copper(I) iodide (0.04 mmol, 7.6 mg). The reaction mixture is stirred at 60 °C for 6 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate (20 mL) and washed with saturated aqueous ammonium (B1175870) chloride solution (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to give 1-(phenylethynyl)isoquinoline.[10][11]

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. gold-chemistry.org [gold-chemistry.org]

- 13. palladium-catalyzed cross-coupling reaction: Topics by Science.gov [science.gov]

Application Notes and Protocols for the Homocoupling of 1-Chloroisoquinoline

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of 1,1'-biisoquinoline (B174415) and its derivatives is of significant interest in medicinal chemistry and materials science due to their unique properties as chiral ligands and functional materials. One of the primary synthetic routes to these compounds is the homocoupling of 1-haloisoquinolines. This document provides detailed application notes and a comprehensive experimental protocol for the homocoupling of 1-chloroisoquinoline, a readily available starting material. The presented protocols are based on established methodologies in transition metal-catalyzed cross-coupling reactions, offering researchers a reliable guide for the synthesis of 1,1'-biisoquinoline.

Overview of Synthetic Strategies

The homocoupling of aryl halides, including this compound, is typically achieved through transition metal catalysis. The most common methods employ copper (Ullmann reaction), nickel, or palladium catalysts. While the classical Ullmann reaction often requires harsh conditions, modern catalytic systems involving nickel and palladium offer milder reaction conditions and broader functional group tolerance.

Recent advancements have also demonstrated the use of specialized catalysts, such as gold-palladium nanochain networks, which have been reported to effectively catalyze the homocoupling of this compound in aqueous ethanol (B145695) with a potassium carbonate base, affording 1,1'-biisoquinoline in a high yield of 77%.[1] However, for broader accessibility and ease of implementation in a standard laboratory setting, protocols utilizing more common nickel and palladium catalysts are highly valuable.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes various catalytic systems and their reported effectiveness in the homocoupling of aryl halides, providing a comparative overview for methodological selection.

| Catalyst System | Substrate Example | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Au-Pd Nanochain Networks | This compound | K₂CO₃ | Aqueous Ethanol | Not Specified | 77 | [1] |

| NiCl₂(dppe) / Zn | Aryl Triflates | - | THF/DMF | 67-95 | 86-99 | |

| Pd/C | Haloarenes | Not Specified | Water | 40 | 56-81 | |

| Copper Powder (Ullmann) | 2-Iodonitrobenzene | - | Sand | ~350 | Not Specified |

Experimental Protocol: Nickel-Catalyzed Homocoupling of this compound

This protocol is adapted from established methods for nickel-catalyzed homocoupling of aryl halides and is presented as a robust starting point for the synthesis of 1,1'-biisoquinoline from this compound.

Materials and Equipment:

-

This compound

-

Bis(1,5-cyclooctadiene)nickel(0) (B103923) [Ni(COD)₂]

-